molecular formula C6H10O5 B176585 4-Ethoxy-2-hydroxy-4-oxobutanoic acid CAS No. 15690-37-6

4-Ethoxy-2-hydroxy-4-oxobutanoic acid

Cat. No.: B176585
CAS No.: 15690-37-6
M. Wt: 162.14 g/mol
InChI Key: FFOKDOPEBQXHEH-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydroxy-4-oxobutanoic acid is a chemical compound with the molecular formula C6H10O5.

Scientific Research Applications

4-Ethoxy-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy, indicates that it is harmful if swallowed, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Preparation Methods

The synthesis of 4-ethoxy-2-hydroxy-4-oxobutanoic acid typically involves the esterification of malic acid. One common method includes the reaction of malic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

Malic acid+EthanolH2SO44-Ethoxy-2-hydroxy-4-oxobutanoic acid+Water\text{Malic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Malic acid+EthanolH2​SO4​​4-Ethoxy-2-hydroxy-4-oxobutanoic acid+Water

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-Ethoxy-2-hydroxy-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, facilitating various biochemical reactions. The keto and hydroxy groups in its structure allow it to participate in redox reactions and form hydrogen bonds, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-Ethoxy-2-hydroxy-4-oxobutanoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-ethoxy-2-hydroxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOKDOPEBQXHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001308772
Record name 4-Ethyl-2-hydroxyl-succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15690-37-6
Record name 4-Ethyl-2-hydroxyl-succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15690-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-2-hydroxyl-succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001308772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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